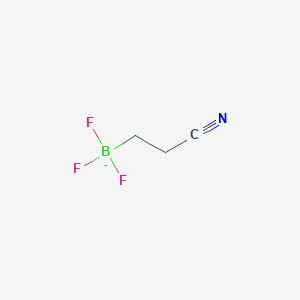

(2-Cyanoethyl)trifluoroborate

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

2-cyanoethyl(trifluoro)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BF3N/c5-4(6,7)2-1-3-8/h1-2H2/q-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGBIBMWBQKIRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC#N)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BF3N- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Applications in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

Organotrifluoroborate salts are valued for their stability to air and moisture, making them practical reagents in a variety of synthetic transformations. orgsyn.org They serve as effective surrogates for boronic acids and can be carried through multiple reaction steps. orgsyn.org While the broader class of organotrifluoroborates sees wide application, the specific utility of (2-Cyanoethyl)trifluoroborate as a direct building block for certain complex skeletons is not extensively documented in current scientific literature.

Utility in Heterocycle Synthesis

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The synthesis of these ring systems often relies on cyclization strategies involving multifunctional building blocks. organic-chemistry.org While various organoboron compounds are employed in heterocycle synthesis, the direct application of potassium this compound for the construction of heterocyclic frameworks is not widely reported. However, related compounds, such as alkynone β-trifluoroborates, have been utilized in the synthesis of heterocycles like pyrazoles and pyrimidines. nih.gov

Construction of Fused, Bicyclic, and Spirocyclic Skeletons

The creation of intricate three-dimensional structures such as fused, bicyclic, and spirocyclic systems is a significant challenge in organic synthesis. rsc.org These scaffolds are of great interest as they provide access to novel chemical space for drug discovery. The literature describes numerous methods for constructing these complex architectures, but specific examples detailing the incorporation of this compound as a key structural component are not prominent.

Integration into Natural Product Synthesis

The total synthesis of natural products represents a pinnacle of achievement in organic chemistry, often driving the development of new synthetic methods. avantorsciences.com Organotrifluoroborates, in general, have been used in natural product synthesis. nih.gov However, the integration of this compound specifically into the total synthesis of natural products is not a commonly cited strategy in the available literature.

Indispensable Role in Oligonucleotide and Nucleic Acid Chemistry

In contrast to its limited documentation as a direct building block in complex skeleton synthesis, the 2-cyanoethyl moiety, the core functional component of this compound, plays a critical and well-established role in the chemical synthesis of nucleic acids and related phosphorylated biomolecules. Here, it functions not as a structural part of the final molecule but as a crucial temporary protecting group for phosphate (B84403) and hydroxyl functionalities.

Polymer-Supported Synthesis of Oligodeoxyribonucleotides

The automated solid-phase synthesis of DNA and RNA is predominantly achieved via the phosphoramidite (B1245037) method, a technology where the 2-cyanoethyl group is the protecting group of choice for the internucleotidic phosphate linkage. nih.govoup.com Deoxynucleoside phosphoramidites, the monomer building blocks for this process, are typically 3'-(2-cyanoethyl N,N-diisopropyl)phosphoramidites. nih.gov

During each cycle of oligonucleotide chain extension, the 5'-hydroxyl group of the solid-support-bound nucleoside attacks the phosphoramidite monomer, which is activated by a weak acid like tetrazole. This forms a phosphite (B83602) triester linkage. This intermediate is unstable and is immediately oxidized to a more stable pentavalent phosphotriester. The 2-cyanoethyl group protects this phosphotriester from undesired side reactions during the subsequent synthesis cycles. biotage.com

One of the major advantages of the 2-cyanoethyl group is its facile and clean removal under mild basic conditions, typically via a β-elimination mechanism using aqueous ammonia (B1221849). oup.com This deprotection step is usually performed concurrently with the cleavage of the oligonucleotide from the solid support and the removal of protecting groups from the nucleobases. oup.com The reliability and efficiency of this process have made 2-cyanoethyl phosphoramidites the gold standard in automated DNA and RNA synthesis. nih.gov

Table 1: Role of the 2-Cyanoethyl Group in the Solid-Phase Oligonucleotide Synthesis Cycle

| Synthesis Step | Description | Role of 2-Cyanoethyl Group |

| Coupling | The 5'-hydroxyl of the support-bound nucleoside attacks an activated 2-cyanoethyl phosphoramidite monomer. | The 2-cyanoethyl phosphoramidite is the key building block. |

| Oxidation | The newly formed phosphite triester is oxidized to a stable phosphotriester. | The 2-cyanoethyl group protects the internucleotidic phosphate linkage. |

| Capping | Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences. | No direct role, but protects the growing chain's phosphates. |

| Detritylation | The 5'-DMT protecting group is removed from the terminal nucleoside to prepare for the next coupling cycle. | No direct role. |

| Final Cleavage & Deprotection | The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed. | The 2-cyanoethyl groups are efficiently removed from the phosphate backbone using aqueous ammonia. oup.com |

Preparation of Phosphorylated Biomolecules (e.g., Nucleoside Carbohydrate Conjugates, Phospholipids)

The utility of 2-cyanoethyl as a protecting group extends beyond oligonucleotide synthesis to the preparation of other important phosphorylated biomolecules. acs.org The same chemical principles that make it ideal for DNA and RNA synthesis are leveraged to construct complex molecules like phospholipids (B1166683) and nucleoside-carbohydrate conjugates.

Phospholipid Synthesis: The stereospecific synthesis of complex phospholipids, such as phosphatidylglycerol, has been successfully achieved using 2-cyanoethyl phosphoramidite chemistry. nih.gov In a reported synthesis, a protected glycerol (B35011) backbone is coupled with a protected glycerol headgroup via a symmetric phosphoramidite reagent. nih.gov The resulting intermediate contains the phosphate linkage protected by a 2-cyanoethyl group. This protecting group is then cleanly removed in the final deprotection step to yield the target phospholipid. nih.gov This methodology allows for precise control over stereochemistry and acyl chain composition, which is critical for studying the biological functions of these lipids.

Nucleoside-Carbohydrate Conjugates: Synthesizing conjugates of nucleosides and carbohydrates is essential for developing novel therapeutic agents and biological probes. The 2-cyanoethyl group is also employed in the synthesis of 2'-O-cyanoethylated oligoribonucleotides, which show enhanced nuclease resistance and strong hybridization affinity for DNA and RNA. acs.org The 2'-O-(2-cyanoethyl) group can be introduced onto ribonucleoside derivatives, which are then converted into phosphoramidite building blocks for solid-phase synthesis. acs.org Furthermore, the 2-cyanoethyl protecting group has been used for the 5-hydroxymethyl group of 5-hydroxymethyl-2'-deoxycytidine (5hmdC) during its incorporation into oligonucleotides. mdpi.com

Table 2: Application of 2-Cyanoethyl Protecting Group in Biomolecule Synthesis

| Biomolecule Class | Specific Example | Role of 2-Cyanoethyl Group | Reference |

| Phospholipids | Phosphatidylglycerol | Protection of the phosphotriester intermediate during coupling of glycerol backbone and headgroup. | nih.gov |

| Modified Oligonucleotides | 2'-O-Cyanoethylated RNA | Protection of the 2'-hydroxyl group to enhance stability and binding affinity. | nih.govacs.org |

| Modified Nucleosides | 5-Hydroxymethyl-2'-deoxycytidine (5hmdC) Phosphoramidite | Protection of the 5-hydroxymethyl group during oligonucleotide synthesis. | mdpi.com |

| General Phosphate Esters | Steroid Phosphates, Nucleotides | Protection of the phosphate moiety during phosphorylation of alcohols. | researchgate.net |

Information on Strategic Applications of this compound in Advanced Organic Synthesis is Not Currently Available in Publicly Accessible Literature

Despite a comprehensive search of scientific databases and academic publications, specific details regarding the strategic applications of the chemical compound this compound in the development of novel and efficient synthetic pathways, particularly concerning metal-free cross-coupling reactions and asymmetric synthesis with stereocontrol, could not be located.

The inquiry sought to elaborate on the following specific areas:

Role in Materials Science and Advanced Functional Systems

Applications in Energy Storage Devices

The quest for higher energy density and improved safety in lithium-ion batteries has led to extensive research into novel electrolyte additives. Boron-based compounds, in particular, have shown promise in stabilizing the electrode-electrolyte interface.

Tris(2-cyanoethyl) Borate (B1201080) as Film-Forming Electrolyte Additives in Lithium-Ion Batteries

While research directly on (2-Cyanoethyl)trifluoroborate is specific, studies on analogous compounds like tris(2-cyanoethyl) borate and lithium cyano tris(2,2,2-trifluoroethyl) borate (LCTFEB) provide significant insights. These compounds act as film-forming additives in the electrolyte of lithium-ion batteries. osti.govuri.edu The presence of the cyanoethyl and borate groups is crucial for this function.

When added to the electrolyte, these borate compounds can be preferentially oxidized or reduced at the electrode surfaces. This process forms a stable and compact protective layer, often referred to as a solid electrolyte interphase (SEI) on the anode or a cathode electrolyte interface (CEI) on the cathode. osti.govosti.govacs.org For instance, trimethyl borate (TMB), a related borate compound, has been shown to form a protective layer approximately 25 nm thick on the cathode surface by being oxidized preferentially. acs.org This protective film suppresses the continuous decomposition of the electrolyte, a major cause of battery degradation, and protects the cathode's structural integrity, especially at high voltages. acs.org

In the case of LCTFEB, its preferential reductive decomposition leads to the formation of a thin (around 10 nm) and robust SEI on the lithium metal anode that is rich in lithium fluoride (B91410) (LiF) and contains low concentrations of boron and nitrogen compounds. osti.govuri.eduosti.gov This specialized SEI layer significantly improves the cycling stability of lithium metal anodes. osti.govuri.edu The cyano group, in conjunction with the borate functionality, contributes to the formation of this effective protective film.

| Compound/Additive | Key Function | Impact on Battery Performance |

| Tris(2-cyanoethyl) Borate Analogs (e.g., LCTFEB) | Film-Forming Additive | Forms a stable SEI/CEI, suppresses electrolyte decomposition, improves cycling stability. osti.govuri.eduacs.org |

| Trimethyl Borate (TMB) | Film-Forming Additive | Creates a ~25 nm protective layer on the cathode, increasing capacity retention. acs.org |

Design of Organosilicon Zwitterions with Trifluoroborate Anions for Electrolyte Improvement

Organosilicon compounds are being explored as safer and more stable alternatives to conventional carbonate-based electrolytes due to their non-flammable nature and high thermal stability. researchgate.net The incorporation of a trifluoroborate anion into an organosilicon zwitterion structure represents a sophisticated approach to electrolyte design. A zwitterion is a molecule that contains both a positive and a negative charge, and in this context, the trifluoroborate group serves as the anionic part. researchgate.net

These zwitterionic additives can enhance the dissociation and mobility of lithium ions within the electrolyte. mdpi.com Research on zwitterions with sulfonyl(trifluoromethanesulfonyl)imide anions has demonstrated that they can improve the anodic stability of the electrolyte to over 4.5 V. mdpi.com This is achieved through the formation of a stable layer on the electrode surface, which prevents the decomposition of the electrolyte components at high voltages. mdpi.com

Integration into High-Performance Polymeric Materials

The properties of polymeric materials can be significantly enhanced by the incorporation of functional additives. The this compound moiety, through its constituent functional groups, offers a pathway to improved interfacial bonding and mechanical properties in energetic composites.

Utilization as Bonding Agents in Energetic Composites (e.g., HTPB Propellants)

In composite solid propellants, such as those based on hydroxyl-terminated polybutadiene (B167195) (HTPB), a strong bond between the solid filler particles (oxidizers and metal fuels) and the polymer binder is essential for mechanical integrity. nih.gov Bonding agents are additives designed to improve this interfacial adhesion and prevent a phenomenon known as "dewetting," where the binder separates from the filler under stress. nih.gov

Borate ester-based bonding agents have been shown to be effective in HTPB propellants, particularly for improving the anti-dewetting ability of nitramine fillers. nih.gov While direct use of this compound is not widely documented, related compounds with cyano and borate functionalities are of great interest. The general principle involves the bonding agent having polar functional groups that adhere to the surface of the oxidizer particles and other groups that can chemically bond with the binder matrix during the curing process. google.com

The cyano group is a polar moiety that can enhance the interaction with the filler particles. nih.gov For example, studies on multi-cyano, amine polybutadiene have shown that the cyano groups can form hydrogen bonds, which increases the physical crosslinking density and improves the tensile strength of the elastomer. energetic-materials.org.cn

Investigation of Interfacial Interaction Enhancement Mechanisms via Cyano and Borate Functional Groups

The effectiveness of a bonding agent is determined by the nature of its interactions with both the filler and the binder. The cyano and borate functional groups contribute to enhanced interfacial adhesion through distinct mechanisms.

The cyano (-C≡N) group is highly polar and can participate in strong dipole-dipole interactions and hydrogen bonding with the surface of the oxidizer particles, such as ammonium (B1175870) perchlorate (B79767) (AP). nih.govenergetic-materials.org.cn This creates a strong physical adhesion at the interface. The borate group can also contribute to adhesion. For instance, borate ester bonding agents can interact with the filler surface, strengthening the anti-dewetting properties. nih.gov

| Functional Group | Interaction Mechanism | Effect on Composite Material |

| Cyano Group | Dipole-dipole interactions, hydrogen bonding with filler particles. nih.govenergetic-materials.org.cn | Enhances physical adhesion, increases crosslinking density, improves tensile strength. energetic-materials.org.cn |

| Borate Group | Adhesion to filler surfaces. nih.gov | Strengthens anti-dewetting ability, improves mechanical properties. nih.gov |

Advanced Spectroscopic and Computational Characterization in 2 Cyanoethyl Trifluoroborate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organotrifluoroborates. Through the analysis of various nuclei, including ¹H, ¹³C, ¹¹B, and ¹⁹F, a detailed map of the molecular framework and the electronic environment of each atom can be assembled. nih.govresearchgate.net

For potassium organotrifluoroborates, spectra are often recorded in polar aprotic solvents like dimethylsulfoxide-d₆ (DMSO-d₆) due to their good solubility. nih.govresearchgate.net The chemical shifts (δ) provide critical information. In ¹H NMR, the signals and their multiplicities reveal the connectivity of hydrogen atoms. The ¹³C NMR spectrum is crucial for identifying all carbon atoms, including the one directly bonded to the boron, which often appears as a broad signal due to the quadrupolar nature of the boron nucleus. researchgate.net

Heteronuclear NMR, specifically ¹¹B and ¹⁹F NMR, is particularly informative for this class of compounds. The ¹¹B NMR spectrum of organotrifluoroborates typically shows a characteristic signal whose chemical shift is influenced by the nature of the organic substituent. nih.gov Similarly, the ¹⁹F NMR spectrum displays a signal for the three equivalent fluorine atoms, and the coupling between boron and fluorine (¹JB-F) can sometimes be resolved, providing further structural confirmation. nih.govresearchgate.net A study on various potassium organotrifluoroborates provides a reference for typical chemical shifts. nih.govresearchgate.net

Table 1: Representative NMR Data for a Selection of Potassium Organotrifluoroborates in DMSO-d₆ nih.gov

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹¹B NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| Potassium vinyltrifluoroborate | 6.25-5.95 (m, 1H), 5.72 (d, 1H), 5.48 (d, 1H) | 142.2 (br), 131.9 | 3.4 (t) | -137.9 (q) |

| Potassium allyltrifluoroborate | 5.95-5.75 (m, 1H), 4.88 (d, 1H), 4.79 (d, 1H), 1.80 (s, 2H) | 139.6, 113.1, 25.0 (br) | 4.3 (t) | -139.6 (q) |

| Potassium cyclopropyltrifluoroborate | 0.45-0.35 (m, 2H), 0.35-0.25 (m, 2H), -0.55 (m, 1H) | 8.8, 8.4 (br) | 4.1 (t) | -141.0 (q) |

Data sourced from Silva, F.J. et al. (2009). nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy, providing definitive confirmation of its molecular identity. For organotrifluoroborates, which are polar and non-volatile, electrospray ionization (ESI) is a commonly used technique, typically operating in the negative ion mode to detect the [R-BF₃]⁻ anion. nih.gov

The challenge in analyzing low molecular weight compounds lies in the availability of suitable reference standards for calibration. nih.gov Research has shown that commercially available organic sulfate (B86663) salts can serve as effective internal reference standards for the accurate mass determination of organotrifluoroborate anions. nih.govnih.gov This methodology allows for mass accuracies well within 5 ppm, which is the standard for publication and unambiguous formula determination. nih.gov

For (2-Cyanoethyl)trifluoroborate, HRMS would be expected to yield a molecular ion corresponding to the [NCCH₂CH₂BF₃]⁻ anion. The precise mass measured would be compared to the calculated theoretical mass to confirm the elemental formula.

Table 2: Accurate Mass Determination of Representative Potassium Organotrifluoroborate Anions using ESI-HRMS nih.gov

| Organotrifluoroborate Anion | Calculated Mass (m/z) | Measured Mass (m/z) | Error (ppm) |

| β-Styrenyltrifluoroborate | 171.0592 | 171.0588 | 2.2 |

| Allyltrifluoroborate | 109.0436 | 109.0431 | 4.3 |

| 3-Thienyltrifluoroborate | 151.0007 | 151.0003 | 2.6 |

| 2-Formylphenyltrifluoroborate | 173.0232 | 173.0227 | 3.1 |

Data sourced from Pennebaker, T.R. & Diver, S.T. (2006). nih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and stereochemistry. researchgate.net For chiral, enantiomerically pure compounds, this technique can determine the absolute configuration. While a crystal structure for this compound is not publicly available, analysis of related potassium organotrifluoroborate salts provides insight into the expected structural features. nih.gov

UV-Vis and Fluorescence Spectroscopy for Optical and Electronic Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules. The absorption of UV or visible light excites electrons from the ground state to higher energy states, while fluorescence is the emission of light as the electrons relax back to the ground state.

While specific studies on the optical properties of this compound are not widely reported, research on other organoboron compounds, such as those incorporating fluorophores, demonstrates how the trifluoroborate group can modulate electronic properties. For instance, the introduction of a cyano group into a fluorescent molecule has been shown to significantly increase the fluorescence quantum yield by suppressing non-radiative decay pathways. researchgate.net Studies on potassium borate (B1201080) materials have shown optical absorption at around 340 nm. researchgate.net The interaction of the trifluoroborate moiety with the cyanoethyl group could potentially lead to interesting photophysical behaviors.

Integration of Theoretical Calculations for Spectroscopic Prediction and Validation

Computational chemistry serves as a powerful partner to experimental spectroscopy. nih.gov Theoretical calculations, primarily using Density Functional Theory (DFT), can predict spectroscopic properties, aiding in the interpretation of experimental data and providing insights into molecular structure and reactivity where experimental methods are challenging. nih.gov

For this compound, computational methods can be used to:

Predict NMR Spectra: Calculate ¹H, ¹³C, ¹¹B, and ¹⁹F NMR chemical shifts. Comparing these predicted values with experimental data helps to validate the structural assignment.

Simulate Vibrational Spectra: Compute infrared (IR) and Raman spectra to help assign vibrational modes observed experimentally.

Determine Molecular Geometries: Optimize the ground-state geometry of the molecule, providing theoretical bond lengths and angles that can be compared with X-ray crystallographic data if available.

Analyze Electronic Properties: Calculate molecular orbitals (e.g., HOMO and LUMO) and predict electronic transitions, which can be correlated with UV-Vis spectra.

The integration of these computational predictions with experimental results provides a robust and comprehensive characterization of the molecule. This synergy allows for a deeper understanding of the structure-property relationships within the this compound molecule and the broader class of organotrifluoroborates.

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Routes for (2-Cyanoethyl)trifluoroborate

The practical application of this compound hinges on the development of efficient, scalable, and environmentally benign synthetic methodologies. While organotrifluoroborates are generally prized for their ease of preparation and indefinite shelf-life, ongoing research aims to further refine their synthesis. nih.gov

Future efforts will likely concentrate on the following areas:

Nucleophilic Substitution Strategies: A promising route involves the nucleophilic substitution of haloalkyltrifluoroborates. nih.gov Research has demonstrated the feasibility of preparing functionalized potassium organotrifluoroborates by reacting potassium bromo- or iodomethyltrifluoroborates with various nucleophiles. organic-chemistry.orgacs.org A direct parallel can be drawn for the synthesis of this compound, likely via the reaction of a 2-haloethyltrifluoroborate with a cyanide salt. The development of this pathway would provide a direct and modular approach to the target compound and its derivatives.

Hydroboration of Acrylonitrile (B1666552) Derivatives: Activated pyridine (B92270) borane (B79455) complexes have been shown to hydroborate alkenes, providing a pathway to potassium alkyltrifluoroborate salts. organic-chemistry.org Investigating the controlled hydroboration of acrylonitrile and related compounds, followed by treatment with potassium hydrogen fluoride (B91410) (KHF₂), could offer a direct, atom-economical route. nih.gov

Deaminative Borylation: Recent advances in synthetic chemistry have introduced novel methods like the deaminative functionalization of alkylamines. researchgate.net Protocols using Katritzky salts derived from primary amines to generate alkyl radicals for borylation are compatible with nitrile functionalities and represent a forward-looking strategy for accessing complex alkyltrifluoroborates from readily available starting materials. researchgate.net

Sustainable and Metal-Free Approaches: A significant trend in chemical synthesis is the move away from harsh reagents and heavy metals. Research into metal-free catalytic hydroboration and methods that avoid corrosive reagents like aqueous hydrofluoric acid (HF) are gaining traction. researchgate.netorgsyn.org Applying these green chemistry principles to the synthesis of this compound will be crucial for its adoption in industrial and large-scale applications. Photoredox catalysis, for instance, offers an operationally simple method for the decarboxylative borylation of aliphatic acids, which could be adapted for this purpose. organic-chemistry.org

| Synthetic Strategy | Key Features | Potential Starting Materials |

| Nucleophilic Substitution | Modular, direct functionalization. | Potassium (2-bromoethyl)trifluoroborate, Sodium Cyanide |

| Hydroboration | Atom-economical, direct C-B bond formation. | Acrylonitrile, Pyridine Borane Complexes, KHF₂ |

| Deaminative Borylation | Uses readily available amines. | 3-Aminopropionitrile derivatives, Katritzky salts, Diboron reagents |

| Sustainable Methods | Reduced environmental impact, safer reagents. | Aliphatic acid derivatives (via photoredox catalysis) |

Expanded Applications in Catalyst Design and Development

Organotrifluoroborates are highly valued partners in transition-metal-catalyzed reactions, particularly in Suzuki-Miyaura cross-couplings, where they often show superiority over other organoboron reagents. nih.govsigmaaldrich.com The stability of the trifluoroborate moiety allows it to act as a protected form of a boronic acid, compatible with a wide range of reaction conditions. nih.gov

The bifunctional nature of this compound—possessing both a reactive organoboron group and a nitrile moiety—presents unique opportunities for catalyst design:

Ligand Synthesis: The nitrile group can act as a coordinating atom for transition metals. Future research could explore the synthesis of novel ligands where the this compound is incorporated into a larger molecular scaffold. This ligand could then be used to form catalytic complexes with metals like palladium, nickel, or copper, potentially influencing the catalyst's activity, selectivity, and stability.

Catalyst Immobilization: The polar cyano- group could be used to anchor the molecule to a solid support, such as silica (B1680970) or a polymer resin. Subsequent cross-coupling via the trifluoroborate end would allow for the covalent attachment of catalytically active species, facilitating the development of recyclable, heterogeneous catalysts.

Tandem Catalysis: The presence of two distinct functional groups opens the door to designing systems for tandem or sequential reactions. One could envision a process where the trifluoroborate participates in a cross-coupling reaction, followed by a subsequent transformation involving the nitrile group (e.g., hydrolysis, reduction, or cycloaddition), all within a single pot.

The combination of organotrifluoroborates with highly effective catalyst systems, such as those employing sterically hindered phosphine (B1218219) ligands (e.g., RuPhos, XPhos, CyJohnPhos), has proven formidable for constructing complex organic molecules. nih.govnih.gov Integrating the specific functionalities of this compound into these advanced catalytic systems is a promising direction for future investigation.

Integration into Emerging Areas of Drug Discovery and Agrochemical Research as Advanced Synthons

The synthesis of new pharmaceuticals and agrochemicals relies on the ability to construct complex molecular architectures efficiently and with high selectivity. eurofinsdiscovery.comyoutube.com Organotrifluoroborates are ideal for this purpose, serving as stable, reliable building blocks, or "advanced synthons," that can be introduced at various stages of a synthetic sequence. pitt.edu

The future role of this compound in this area is multifold:

Scaffold Decoration: The compound can serve as a versatile building block for introducing a cyanoethyl group onto aromatic and heterocyclic scaffolds common in drug and agrochemical candidates. The trifluoroborate's stability allows it to tolerate a wide array of chemical transformations before its use in a final C-C bond-forming step. nih.govresearchgate.net

Fragment-Based and Synthon-Based Drug Discovery: Modern drug discovery increasingly relies on computational methods like virtual screening. technologynetworks.com A new approach, V-SYNTHES, screens libraries of virtual synthons that can be "clicked" together to build drug candidates, a process thousands of times faster than traditional methods. technologynetworks.combiocompare.comnih.gov As a stable, functionalized building block, this compound is an excellent candidate for inclusion in these virtual libraries, allowing for its rapid assessment in the design of novel bioactive molecules.

Bioisosteric Replacement: The cyano group is a common feature in many bioactive compounds. The use of this compound allows for the strategic incorporation of this functionality. Furthermore, the trifluoroborate group itself can be a handle to attach to heterocyclic cores, which are present in over 70% of launched agrochemicals and are crucial for tuning physicochemical properties like bioavailability. nih.gov

The compatibility of the trifluoroborate group with functionalities like esters and nitriles, combined with its utility in forming key skeletal bonds, positions this compound as a valuable tool for medicinal and agrochemical chemists aiming for ideal syntheses with minimal protecting group manipulations. researchgate.netyoutube.com

Advanced Material Science Applications (e.g., Functional Polymers, Smart Materials)

The unique properties of organoboron compounds are increasingly being harnessed in the field of material science. The ability to create functionalized organotrifluoroborates opens the door to a wide variety of boron-containing synthons for incorporation into advanced materials. pitt.edu

Future research on this compound in this domain could focus on:

Functional Polymers: The trifluoroborate group can be used as a reactive site for polymerization or as a cross-linking point in polymer chains through reactions like the Suzuki-Miyaura coupling. The pendant cyanoethyl groups along the polymer backbone would impart specific properties, such as increased polarity, altered solubility, or the ability to coordinate with metal ions. This could lead to the development of new membranes, coatings, or polymer-supported catalysts.

Smart Materials: The nitrile functionality could act as a responsive element. For example, its interaction with specific analytes (metal ions, small molecules) could trigger a change in the material's properties (e.g., color, fluorescence, or conductivity). This could be exploited to create chemical sensors or stimuli-responsive materials.

Organic Electronics: Organoboron compounds are explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The combination of the boron center and the polar nitrile in this compound could be used to tune the electronic properties of organic semiconductors or to create materials with specific dielectric properties for use in capacitors or transistors.

Synergistic Approaches Combining Advanced Synthetic Methodologies with Computational Chemistry and Machine Learning for Predictive Design

The convergence of synthetic chemistry with computational tools is set to revolutionize molecular and materials design. youtube.comyoutube.com Machine learning (ML) and artificial intelligence (AI) are no longer just for analysis but are becoming predictive and creative tools in the lab. nih.govyoutube.com

For this compound, this synergy offers exciting future prospects:

Reaction Prediction and Optimization: ML algorithms can be trained on existing reaction data to predict the outcomes of new chemical transformations. nih.gov This approach could be used to forecast the success of various cross-coupling partners with this compound or to identify optimal conditions (catalyst, solvent, base) for its synthesis and subsequent reactions, saving significant experimental time and resources.

Predictive Molecular Design: By calculating the physicochemical properties of synthons, computational models can predict how their incorporation will affect the properties of a larger molecule. The properties of this compound can be modeled and fed into algorithms for de novo drug design or materials discovery, where the computer generates novel structures with desired functions.

Automated Synthesis Planning: AI tools are being developed for computer-aided retrosynthesis, where a target molecule is broken down into simpler, commercially available starting materials. youtube.com By incorporating the known reactivity of organotrifluoroborates into these platforms, researchers can rapidly devise efficient synthetic routes to complex targets that strategically employ this compound as a key building block.

This data-driven approach, which fuses robotic high-throughput experimentation with machine learning, will accelerate the discovery of new reactions and applications for versatile synthons like this compound, closing the gap between molecular design and real-world implementation. youtube.com

Q & A

Q. What are the standard synthetic methodologies for preparing (2-cyanoethyl)trifluoroborate derivatives?

(2-Cyanoethyl)trifluoroborates are typically synthesized via conjugate addition of boronic acids to acrylonitrile, followed by fluorination. A common protocol involves reacting potassium trifluoroborate salts with acrylonitrile derivatives under basic conditions. Purification is achieved via high-performance liquid chromatography (HPLC) or silica gel column chromatography, with structural confirmation by NMR, NMR, and NMR spectroscopy . For example, potassium this compound (CAS: 1159919-79-5) is synthesized using BF-OEt in dichloromethane, followed by recrystallization .

Q. How can researchers characterize the purity and stability of this compound compounds?

Purity is assessed via HPLC (e.g., C18 reverse-phase columns) and mass spectrometry (ESI-MS). Stability studies in aqueous/organic solvents should include NMR monitoring to detect hydrolysis or protodeboronation. For instance, trifluoroborates degrade in basic aqueous media to boronic acids, requiring storage at 0–6°C under inert atmospheres .

Q. What are the primary applications of this compound in organic synthesis?

These compounds serve as intermediates in Suzuki-Miyaura cross-coupling reactions to introduce cyanoethyl groups into aromatic systems. Their trifluoroborate moiety enhances stability compared to boronic acids, enabling reactions in aqueous/organic biphasic systems .

Advanced Research Questions

Q. How do reaction conditions influence the efficiency of Suzuki-Miyaura couplings involving this compound?

Catalyst selection (e.g., Pd(PPh)), base (CsCO), and solvent (THF/water) critically impact yields. Aryl trifluoroborates require fluoride ions (from KF) to activate the boron center for transmetalation. Competitive protodeboronation can occur in protic solvents, necessitating optimization of temperature (50–80°C) and reaction time (2–12 hours) .

Q. What mechanistic insights explain contradictions in trifluoroborate reactivity across different studies?

Discrepancies arise from competing pathways: trifluoroborates hydrolyze to boronic acids (e.g., in aqueous THF) or form mixed borate intermediates ([RBF(OH)]). Kinetic studies via NMR reveal that base strength and solvent polarity modulate these equilibria, affecting catalytic turnover .

Q. How can this compound derivatives be utilized in materials science?

Recent work demonstrates their role in defect passivation for perovskite solar cells. For example, (4-methoxyphenyl)trifluoroborate improves device efficiency (19.5%) by passivating lead vacancies via B–O–Pb interactions .

Methodological Considerations

Q. What strategies mitigate side reactions during trifluoroborate synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.